molecular formula C7H2BrF3N2 B1387097 2-Bromo-6-(trifluoromethyl)nicotinonitrile CAS No. 1187582-21-3

2-Bromo-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B1387097
CAS No.: 1187582-21-3
M. Wt: 251 g/mol
InChI Key: DIZOYRMCFHCDQQ-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)nicotinonitrile (CAS: 189278-27-1) is a halogenated pyridine derivative with the molecular formula C₇H₂BrF₃N₂ and a molecular weight of 250.90 g/mol. It features a bromine atom at position 2, a trifluoromethyl (-CF₃) group at position 6, and a nitrile (-CN) substituent at position 3 of the pyridine ring (Figure 1). This compound is a key intermediate in pharmaceutical synthesis, particularly in the preparation of kinase inhibitors and heterocyclic drug candidates .

Properties

IUPAC Name

2-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-6-4(3-12)1-2-5(13-6)7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZOYRMCFHCDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657938
Record name 2-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187582-21-3
Record name 2-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)nicotinonitrile typically involves the bromination of 6-(trifluoromethyl)nicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions, often in the presence of a base such as potassium carbonate.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted nicotinonitriles can be formed.

    Coupling Products: The major products are biaryl or alkyl-aryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.

    Agrochemicals: It is used in the development of novel pesticides and herbicides due to its ability to interact with biological targets.

    Material Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)nicotinonitrile depends on its application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate binding to target sites through halogen bonding.

Comparison with Similar Compounds

Substituent-Driven Comparisons

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Notes
2-Bromo-6-(trifluoromethyl)nicotinonitrile C₇H₂BrF₃N₂ 250.90 Br (C2), CF₃ (C6), CN (C3) Kinase inhibitor intermediate
2-Chloro-6-(trifluoromethyl)nicotinonitrile C₇H₂ClF₃N₂ 210.55 Cl (C2), CF₃ (C6), CN (C3) Synthetic intermediate
2-Bromo-5-chloro-6-methyl-nicotinonitrile C₇H₄BrClN₂ 231.48 Br (C2), Cl (C5), CH₃ (C6) Potential kinase inhibitor
5-Bromo-6-methylamino-nicotinonitrile C₇H₆BrN₃ 212.05 Br (C5), NHCH₃ (C6), CN (C3) Research chemical
2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile C₈H₅F₃N₂S 236.20 SCH₃ (C2), CF₃ (C6), CN (C3) Unpurified intermediate

Reactivity and Physicochemical Properties

  • Halogen Effects : Bromine (Br) in the target compound enhances reactivity in nucleophilic substitution compared to chlorine (Cl) in its analog (C₇H₂ClF₃N₂) due to Br’s superior leaving-group ability .
  • Electron-Withdrawing Groups : The -CF₃ group increases ring electron deficiency, activating positions for electrophilic attack. This contrasts with analogs bearing electron-donating groups (e.g., -OCH₃ in 10f from ), which reduce reactivity .

Biological Activity

2-Bromo-6-(trifluoromethyl)nicotinonitrile (CAS No. 1187582-21-3) is a compound belonging to the nicotinonitrile class, characterized by its unique molecular structure that includes a bromine atom and a trifluoromethyl group attached to a nicotinonitrile backbone. With a molecular formula of C₈H₄BrF₃N₂ and a molecular weight of approximately 252.03 g/mol, this compound has garnered interest for its potential biological activities, particularly in pharmacological contexts.

  • Molecular Formula : C₈H₄BrF₃N₂
  • Molecular Weight : 252.03 g/mol
  • Melting Point : 37-38 °C
  • Boiling Point : Approximately 235 °C at 760 mmHg

Biological Activity Overview

Research into the biological activity of this compound is still emerging, with studies indicating potential applications in various therapeutic areas. The following sections summarize the compound's biological properties and mechanisms of action based on available literature.

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity. Compounds in the nicotinonitrile class are often evaluated for their ability to inhibit the growth of bacteria and fungi. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented, related compounds have shown varying degrees of effectiveness against common pathogens.

Compound Target Pathogen MIC (µM)
This compoundE. coliTBD
Related NicotinonitrilesS. aureus125-250
Related NicotinonitrilesS. agalactiae75

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may arise from its ability to interact with specific molecular targets, such as enzymes or receptors involved in key cellular processes. The presence of halogen and nitrile functional groups suggests that it could participate in nucleophilic substitution reactions or act as a ligand in biochemical assays.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, related research highlights its potential applications:

  • Antimicrobial Activity Study : A study on similar nicotinonitriles indicated significant antibacterial effects against Gram-positive bacteria with MIC values ranging from 100–250 µM, suggesting that structural modifications can influence biological efficacy.
  • Pharmacological Research : Compounds structurally similar to this compound have been investigated for their roles in inhibiting pathways associated with inflammation and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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